molecular formula C24H22F3NO7 B2953913 Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951973-18-5

Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No. B2953913
CAS RN: 951973-18-5
M. Wt: 493.435
InChI Key: CJYXWTJZZHCMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C24H22F3NO7 and its molecular weight is 493.435. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Cyclic Dipeptidyl Ureas

A study by Sañudo et al. (2006) discusses the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions and subsequent transformations. These compounds represent a new class of pseudopeptidic triazines, showcasing the potential utility of complex oxazine derivatives in synthesizing bioactive or structurally unique molecules (Sañudo et al., 2006).

Functionalized 4H-1,2-Benzoxazine Derivatives

Nakamura et al. (2003) developed a method for synthesizing 4H-1,2-benzoxazine rings with various electron-withdrawing substituents. The derivatives synthesized could serve as precursors to functionalized o-quinone methides and multisubstituted phenols, indicating the versatility of oxazine derivatives in organic synthesis (Nakamura et al., 2003).

Thermally Curable Benzoxazine Monomer with Photodimerizable Coumarin Group

Kiskan and Yagcı (2007) introduced a monomer combining benzoxazine and coumarin rings, which undergoes photodimerization and thermal ring-opening reactions. This work highlights the potential of incorporating oxazine rings in materials science for developing novel polymeric materials with unique properties (Kiskan & Yagcı, 2007).

Potentiometric Study on Acid Properties

Lalaev et al. (2006) explored the weak OH acid properties of 4-hydroxy-6H-1,3oxazin-6-ones, providing insight into the chemical behavior of oxazine derivatives under different conditions, which is crucial for understanding their reactivity and potential applications in synthesis (Lalaev et al., 2006).

properties

IUPAC Name

methyl 4-[[9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3NO7/c1-31-11-3-10-28-12-17-18(33-13-28)9-8-16-19(29)21(22(24(25,26)27)35-20(16)17)34-15-6-4-14(5-7-15)23(30)32-2/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYXWTJZZHCMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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